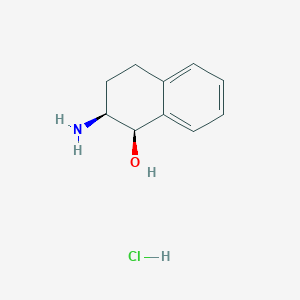

(1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride

Descripción general

Descripción

(1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and findings from relevant research studies.

- Molecular Formula : CHClN\O

- Molecular Weight : 187.68 g/mol

- CAS Number : 39834-40-7

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. It has been identified as a sigma receptor ligand, which plays a crucial role in modulating neurotransmitter systems and influencing neuroprotective pathways .

1. Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects. A study highlighted the efficacy of sigma receptor ligands in enhancing mood and reducing depressive symptoms in animal models .

2. Neuroprotective Properties

The compound has shown promising neuroprotective effects. In vitro studies demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Analgesic Activity

Preliminary research indicates that this compound may possess analgesic properties. Animal models have shown reduced pain responses when treated with this compound, implicating its role in pain modulation pathways.

Study 1: Sigma Receptor Interaction

A study investigated the binding affinity of this compound to sigma receptors. The results indicated a moderate affinity for sigma receptors compared to other known ligands. This interaction is believed to contribute to its antidepressant effects and neuroprotection .

Study 2: Neuroprotection in Cell Cultures

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death rates compared to untreated controls. This supports its potential as a neuroprotective agent.

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is with a molecular weight of approximately 163.2163 g/mol. The compound features a bicyclic structure that is essential for its biological interactions and chemical reactivity. The stereochemistry indicated by the (1R,2S) configuration plays a crucial role in determining its pharmacological properties.

Pharmacological Potential

Research indicates that compounds with naphthalene derivatives exhibit various pharmacological properties. This compound has been studied for its potential as:

- Antioxidants : Its hydroxyl groups facilitate interactions that can mitigate oxidative stress.

- Antimicrobial Agents : Preliminary studies suggest activity against certain bacterial strains.

- Chiral Building Blocks : It serves as a precursor for synthesizing other biologically active compounds due to its chirality.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their biological activities. The results indicated that specific modifications could enhance its efficacy as an antimicrobial agent .

Biodegradation Studies

This compound is significant in environmental microbiology as it is involved in the degradation pathways of polycyclic aromatic hydrocarbons (PAHs). Microbial strains such as Sphingomonas yanoikuyae have been shown to utilize this compound in their metabolic processes.

Table 1: Microbial Conversion Pathways

| Microbial Strain | Conversion Product | Yield (%) |

|---|---|---|

| Sphingomonas yanoikuyae | (1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol | 73 |

This application highlights the role of the compound in bioremediation efforts aimed at reducing PAH pollution in contaminated environments.

Synthetic Routes and Derivatives

The compound can be synthesized through various methods including microbial oxidation and chemical synthesis. Its diol functionality allows it to participate in hydrogen bonding interactions which are valuable for designing new materials with specific properties.

Table 2: Synthetic Methods

These synthetic routes demonstrate the versatility of this compound in organic synthesis.

Análisis De Reacciones Químicas

Acid-Base Reactions and Salt Formation

The hydrochloride salt undergoes reversible protonation under basic conditions. Deprotonation with inorganic bases (e.g., NaOH, KOH) in alcoholic solvents regenerates the free base, (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol, which is critical for subsequent reactions .

Key Process Parameters

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Free base generation | 1.5–2.5 eq KOH in methanol, 25–50°C | >90% | |

| Re-salt formation | 35% HCl in ethanol, 0–25°C | 85–92% |

Esterification and Acylation

The hydroxyl group participates in esterification. Reaction with benzoyl chloride in toluene under reflux produces the benzoate ester, enhancing lipophilicity for pharmacological studies.

Representative Reaction

-

Yield : 78% after purification (silica gel chromatography).

-

Side reaction : Competitive acylation of the amine is suppressed using stoichiometric benzoyl chloride and catalytic DMAP.

Reductive Amination and Imine Formation

The primary amine reacts with ketones (e.g., 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone) to form imine intermediates, pivotal in sertraline synthesis .

Optimized Protocol

-

Imine formation : React with methylammonium hydrochloride (1.5–2.5 eq) in methanol/KOH at 40°C .

-

In situ reduction : Sodium borohydride (2 eq) at 25°C or Pd/C under H₂ .

Comparative Reduction Methods

| Reducing Agent | Temperature | Cis:Trans Ratio | Yield |

|---|---|---|---|

| NaBH₄ | 25°C | 3.4:1 | 82% |

| Pd/C + H₂ | 50°C | 4.8:1 | 89% |

Mandelate Displacement Reactions

The hydrochloride salt is synthesized via mandelic acid displacement. The mandelate intermediate, formed in toluene at reflux, is treated with concentrated HCl in acetonitrile to yield polymorphic Form II sertraline hydrochloride .

Critical Parameters

Stability and Degradation

Propiedades

IUPAC Name |

(1R,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXKJBAGVKYBW-BAUSSPIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746200 | |

| Record name | (1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29365-56-8 | |

| Record name | (1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.